molecular formula C12H8FN3O4 B5521880 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide

3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide

Cat. No. B5521880
M. Wt: 277.21 g/mol
InChI Key: GCBYMPDPSIVJEX-VGOFMYFVSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, involves the treatment with nucleophiles to afford substitution products, and with enolates of various active methylene compounds to yield pyrazole derivatives, hinting at the versatile reactivity of similar structures (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Molecular Structure Analysis

The molecular structure of benzohydrazide compounds, such as 4-Chloro-N'-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate, reveals nonplanar configurations and cis configurations around the methylidene unit, suggesting similar structural aspects could be expected in 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide (Fun, Patil, Rao, Kalluraya, & Chantrapromma, 2008).

Chemical Reactions and Properties

Compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergo nucleophilic aromatic substitution, suggesting that the fluoro and nitro groups in similar compounds can be reactive sites for such substitutions, leading to a variety of derivatives with potential biological and chemical utility (Beilstein Journal of Organic Chemistry, 2016).

Physical Properties Analysis

The crystal structure and physical properties of related benzohydrazide compounds, as seen in the study of 4-Chloro-N'-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate, provide insight into the intermolecular interactions and hydrogen bonding that could influence the physical stability and solubility of 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide (Fun, Patil, Rao, Kalluraya, & Chantrapromma, 2008).

Chemical Properties Analysis

The chemical behavior of related compounds under various conditions, such as the synthesis and nucleophilic aromatic substitution reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, can provide valuable insights into the reactivity, stability, and potential chemical modifications of 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide, paving the way for its application in diverse chemical contexts (Beilstein Journal of Organic Chemistry, 2016).

Scientific Research Applications

Synthesis and Applications in Antimicrobial Activity

3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide and its derivatives have been synthesized for various applications, particularly in the field of antimicrobial activity. Mohammadhosseini et al. (2009) reported the synthesis of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles showing significant inhibitory activity against H. pylori, a bacterium involved in gastric ulcers and cancer (Mohammadhosseini et al., 2009). Liaras et al. (2011) synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, showing potent antimicrobial activity against various microorganisms, indicating the broad potential of these compounds in microbial inhibition (Liaras et al., 2011).

Use in Live Cell Imaging and Sensor Development

The compound and its analogues have also found use in the development of optical chemosensors. Manna et al. (2019) designed a hydrazide-based Schiff base chemoreceptor for the detection of Ni2+ ions, demonstrating its application in live cell imaging and smart phone-based analysis (Manna et al., 2019).

Potential in Cancer Research

Research by Arjun et al. (2020) on benzohydrazide derivatives, including compounds similar to 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide, demonstrated potential as inhibitors of prostate cancer. The study involved molecular docking studies and in vitro evaluations, indicating the relevance of these compounds in cancer research (Arjun et al., 2020).

Photophysical and Chemosensory Properties

Ferreira et al. (2018) explored the synthesis of unnatural alanine derivatives with a benzoxazole moiety for the recognition of transition metal cations. These compounds, related to the structure of 3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide, demonstrated potential in chemosensory applications (Ferreira et al., 2018).

properties

IUPAC Name

3-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O4/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBYMPDPSIVJEX-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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